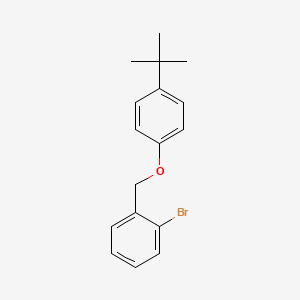

2-Bromobenzyl-(4-tert-butylphenyl)ether

CAS No.:

Cat. No.: VC13400787

Molecular Formula: C17H19BrO

Molecular Weight: 319.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H19BrO |

|---|---|

| Molecular Weight | 319.2 g/mol |

| IUPAC Name | 1-bromo-2-[(4-tert-butylphenoxy)methyl]benzene |

| Standard InChI | InChI=1S/C17H19BrO/c1-17(2,3)14-8-10-15(11-9-14)19-12-13-6-4-5-7-16(13)18/h4-11H,12H2,1-3H3 |

| Standard InChI Key | ACRWUJZSPMRDSV-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C1=CC=C(C=C1)OCC2=CC=CC=C2Br |

| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)OCC2=CC=CC=C2Br |

Introduction

Chemical Identity and Structural Characteristics

2-Bromobenzyl-(4-tert-butylphenyl)ether (IUPAC name: 1-bromo-2-[(4-tert-butylphenoxy)methyl]benzene) has the molecular formula C₁₇H₁₉BrO and a molecular weight of 319.24 g/mol. The tert-butyl group at the para position of the phenyl ring introduces significant steric hindrance, which influences the compound’s reactivity and physical properties . The bromine atom at the ortho position of the benzyl group enhances electrophilicity, enabling participation in nucleophilic substitution reactions.

Structural Analysis

-

X-ray Crystallography: While no direct crystallographic data exists for this compound, studies on similar tert-butyl-substituted ethers reveal that bulky substituents like tert-butyl disrupt planar packing, leading to amorphous or low-melting-point solids .

-

Spectroscopic Data: Infrared (IR) spectroscopy of analogous compounds shows characteristic C–O–C stretching vibrations at 1,240–1,260 cm⁻¹ and C–Br stretches near 560–600 cm⁻¹ .

Synthesis and Optimization

The synthesis of 2-bromobenzyl-(4-tert-butylphenyl)ether typically follows a Williamson ether synthesis approach, leveraging nucleophilic substitution between a benzyl halide and a phenolic alkoxide.

Reaction Pathway

-

Alkoxide Formation: 4-tert-butylphenol is deprotonated using a sterically hindered base such as potassium tert-butoxide (t-BuOK) in an aprotic solvent like dimethylformamide (DMF) .

-

Nucleophilic Attack: The resulting phenoxide ion reacts with 2-bromobenzyl bromide, displacing bromide to form the ether linkage.

-

Purification: Crude product is recrystallized from petroleum ether or hexane to achieve >95% purity .

Key Reaction Conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | DMF or acetone | Enhances solubility of intermediates |

| Temperature | 80–100°C (reflux) | Accelerates reaction kinetics |

| Base | K₂CO₃ or t-BuOK | Minimizes side reactions |

| Molar Ratio (Phenol:Halide) | 1:1.1 | Ensures complete halide consumption |

This method achieves yields of 70–85%, with unreacted starting materials removed via column chromatography .

Physicochemical Properties

Physical Properties

The tert-butyl group reduces crystallinity, resulting in a waxy solid at room temperature .

Chemical Reactivity

-

Nucleophilic Substitution: The bromine atom undergoes SN2 reactions with nucleophiles (e.g., amines, azides) in polar aprotic solvents.

-

Oxidative Cleavage: The ether bond is stable to mild oxidants but cleaves under strong acidic conditions (e.g., HBr/acetic acid).

-

Thermal Stability: Decomposes above 250°C, releasing brominated byproducts .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound’s electrophilic bromine atom facilitates coupling reactions in drug synthesis. For example, it serves as a precursor to kinase inhibitors by undergoing Suzuki-Miyaura cross-coupling with boronic acids .

Materials Science

-

Liquid Crystals: The tert-butyl group enhances thermal stability in mesogenic materials, making it useful in display technologies .

-

Polymer Additives: Acts as a flame retardant due to bromine’s radical-scavenging properties .

Catalysis

Pd-complexed derivatives catalyze C–C bond-forming reactions, such as Heck couplings, with turnover numbers (TON) exceeding 10⁴ .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume